molecular formula C12H5N3O2 B13803282 6-Amino-2 3-dicyano-1 4-naphthoquinone CAS No. 80829-94-3

6-Amino-2 3-dicyano-1 4-naphthoquinone

Cat. No.: B13803282
CAS No.: 80829-94-3
M. Wt: 223.19 g/mol
InChI Key: MYCVUNAQKAEDER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-Amino-2,3-dicyano-1,4-naphthoquinone involves the use of a Lewis acid catalyst such as BiCl3. This method is advantageous due to its broad substrate scope, ease of product extraction, low cost, and mild reaction conditions . The reaction typically involves the sequential amine-arylation of 1,4-naphthoquinone with amines and arylhydrazines/K2S2O8 to produce arylated 2-amino-1,4-naphthoquinones .

Industrial Production Methods

While specific industrial production methods for 6-Amino-2,3-dicyano-1,4-naphthoquinone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dicyano-1,4-naphthoquinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various substituted naphthoquinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitronium hexafluorophosphate and reducing agents such as sodium borohydride . Reaction conditions typically involve solvents like acetonitrile and ethanol, with temperatures ranging from room temperature to moderate heating.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other quinone derivatives .

Scientific Research Applications

6-Amino-2,3-dicyano-1,4-naphthoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dicyano-1,4-naphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components . This mechanism is particularly relevant in its anticancer and antimicrobial activities, where the generation of ROS leads to cell death. The molecular targets include various enzymes and cellular pathways involved in redox regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2,3-dicyano-1,4-naphthoquinone is unique due to its specific combination of amino and cyano groups attached to the naphthoquinone core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

80829-94-3

Molecular Formula

C12H5N3O2

Molecular Weight

223.19 g/mol

IUPAC Name

6-amino-1,4-dioxonaphthalene-2,3-dicarbonitrile

InChI

InChI=1S/C12H5N3O2/c13-4-9-10(5-14)12(17)8-3-6(15)1-2-7(8)11(9)16/h1-3H,15H2

InChI Key

MYCVUNAQKAEDER-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C(=C(C2=O)C#N)C#N

Origin of Product

United States

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